3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a novel compound that has garnered significant interest in scientific research and industry due to its unique properties and potential applications. This compound features a pyrrolidine ring, a pyridin-2-yloxy group, and a benzonitrile moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as ring construction, functionalization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and interactions with biological targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile include other pyrrolidine derivatives and compounds with pyridin-2-yloxy or benzonitrile groups. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a pyridine moiety and a benzonitrile group, which contributes to its unique biological properties. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Pyridine Moiety : Involves nucleophilic substitution reactions.
- Attachment of the Benzonitrile Group : This can be done via coupling reactions, such as Suzuki or Heck coupling.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated against Pseudomonas aeruginosa, a significant pathogen in healthcare settings. The compound was shown to inhibit bacterial growth effectively, with IC50 values indicating strong antibacterial properties.
Compound | Target Pathogen | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Pseudomonas aeruginosa | 15 ± 2 | Inhibition of PBP3 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism appears to involve disruption of cellular signaling pathways critical for cell survival.
Cell Line | IC50 (µM) | Effect |
---|---|---|
FaDu | 20 ± 5 | Apoptosis induction |
MCF-7 | 25 ± 10 | Cell cycle arrest |
Study on Antimicrobial Efficacy
In a study conducted by researchers at the Max Planck Institute, the compound was screened alongside other pyrrolidine derivatives for antibacterial activity. The results indicated that it effectively inhibited the growth of multidrug-resistant Pseudomonas aeruginosa strains, supporting its potential as a therapeutic agent against resistant bacterial infections .
Investigation into Anticancer Mechanisms
A separate investigation focused on the anticancer effects of the compound revealed that it interacts with specific protein targets involved in cell proliferation and survival. The study utilized flow cytometry and Western blot analyses to confirm that treatment with the compound resulted in increased levels of pro-apoptotic markers .
Properties
IUPAC Name |
3-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-11-13-4-3-5-14(10-13)17(21)20-9-7-15(12-20)22-16-6-1-2-8-19-16/h1-6,8,10,15H,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKIJGBQIQFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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